

A Comparative Spectroscopic Analysis of 2-(Phenylthio)ethanamine

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Compound of Interest

Compound Name: 2-(Phenylthio)ethanamine

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of **2-(Phenylthio)ethanamine** with Structural Analogs Using NMR, IR, and MS Techniques.

This guide provides a comprehensive spectroscopic comparison of **2-(Phenylthio)ethanamine** with two structurally related compounds: 2-phenylethanamine and ethyl phenyl sulfide. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we highlight the key spectral features that differentiate these molecules, offering a valuable resource for characterization and quality control in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **2-(Phenylthio)ethanamine** and its selected alternatives.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shift, δ [ppm])

Compound	Aromatic Protons	-CH ₂ -S- / -CH ₂ -Ph	-CH ₂ -N / -CH ₂ -CH ₃	-NH ₂ / -CH ₃
2-(Phenylthio)ethanamine	~7.1-7.4 (m)	~3.1 (t)	~2.9 (t)	~1.5 (s, br)
2-Phenylethanamine	~7.1-7.3 (m)	~2.7 (t)	~2.9 (t)	~1.3 (s, br)
Ethyl Phenyl Sulfide	~7.1-7.3 (m)	-	~2.9 (q)	~1.3 (t)

m = multiplet, t = triplet, q = quartet, s = singlet, br = broad

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift, δ [ppm])

Compound	Aromatic C	-CH ₂ -S- / -CH ₂ -Ph	-CH ₂ -N / -CH ₂ -CH ₃	-CH ₃
2-(Phenylthio)ethanamine	~126-136	~36	~41	-
2-Phenylethanamine	~126-139	~39	~44	-
Ethyl Phenyl Sulfide	~125-136	-	~26	~15

Table 3: Key IR Absorption Bands (Wavenumber, cm⁻¹)

Functional Group Vibration	2-(Phenylthio)ethanamine	2-Phenylethanamine	Ethyl Phenyl Sulfide
N-H Stretch (Amine)	~3300-3400 (m, br)	~3300-3400 (m, br)	-
C-H Stretch (Aromatic)	~3060	~3020-3080	~3050
C-H Stretch (Aliphatic)	~2850-2950	~2850-2950	~2870-2970
C=C Stretch (Aromatic)	~1440, 1480, 1580	~1450, 1495, 1600	~1440, 1480, 1580
N-H Bend (Amine)	~1600	~1600	-
C-S Stretch	~690, 740	-	~690, 735

m = medium, br = broad

Table 4: Mass Spectrometry Data (m/z of Key Fragments)

Compound	Molecular Ion (M ⁺)	Key Fragments
2-(Phenylthio)ethanamine	153	124 ([M-NH ₂] ⁺), 109 ([C ₆ H ₅ S] ⁺), 77 ([C ₆ H ₅] ⁺)
2-Phenylethanamine	121	91 ([C ₇ H ₇] ⁺ , tropylium ion), 30 ([CH ₂ NH ₂] ⁺)
Ethyl Phenyl Sulfide	138	109 ([C ₆ H ₅ S] ⁺), 77 ([C ₆ H ₅] ⁺), 29 ([C ₂ H ₅] ⁺)

Experimental Protocols

Detailed methodologies for the spectroscopic techniques employed in this guide are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **^1H NMR Spectroscopy:** Proton NMR spectra were acquired on a 400 MHz spectrometer. Key acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, 16 transients, and an acquisition time of 2.0 s.
- **^{13}C NMR Spectroscopy:** Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients were used. Proton decoupling was applied to simplify the spectra.
- **Data Processing:** The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** A small amount of the liquid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The FT-IR spectrum was recorded over the range of 4000-400 cm^{-1} . A total of 32 scans were co-added at a spectral resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal was collected prior to the sample analysis and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was presented in terms of transmittance versus wavenumber.

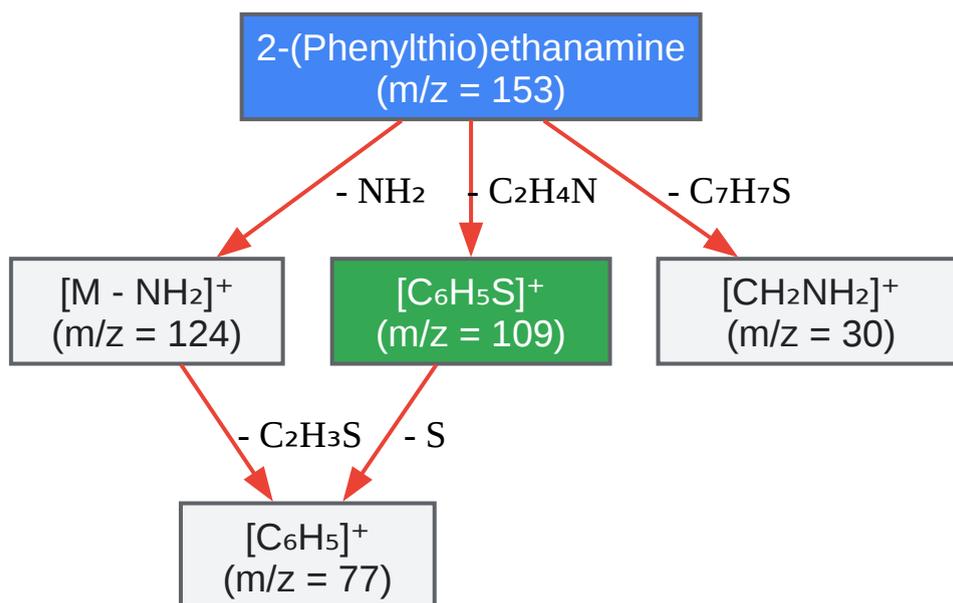
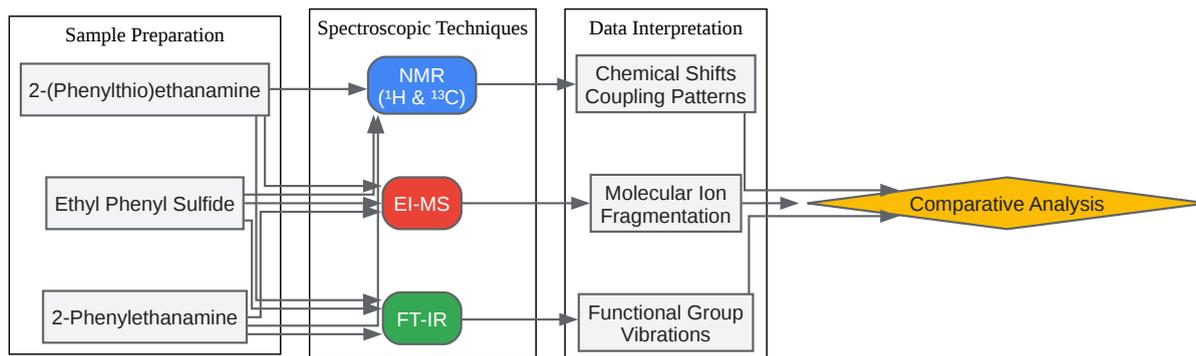
Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** A dilute solution of the sample in methanol (approximately 1 $\mu\text{g}/\text{mL}$) was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) interface.
- **Ionization:** The sample was vaporized and then ionized by a beam of electrons with an energy of 70 eV.^[1]

- Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
- Detection: The separated ions were detected, and the resulting data was plotted as a mass spectrum, showing the relative abundance of each ion.

Visualization of Analytical Processes

The following diagrams illustrate the logical workflow of the comparative spectroscopic analysis and the characteristic fragmentation pattern of **2-(Phenylthio)ethanamine**.



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References

- 1. Electron ionization - Wikipedia [en.wikipedia.org]
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